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Compound of Interest

5-Methoxy-2-(methyithio)-1,3-
Compound Name:
benzoxazole

Cat. No.: B1326683

Abstract: The benzoxazole moiety represents a cornerstone scaffold in medicinal chemistry
and materials science, renowned for its broad spectrum of biological activities and versatile
chemical properties.[1][2] This technical guide provides an in-depth analysis of a specific
derivative, 5-Methoxy-2-(methylthio)-1,3-benzoxazole. We will dissect its fundamental
physicochemical properties, propose a robust synthetic pathway grounded in established
chemical principles, outline a comprehensive analytical workflow for structural verification and
purity assessment, and discuss its potential applications within the context of modern drug
discovery. This document is intended for researchers, chemists, and drug development
professionals seeking a detailed, practical overview of this compound.

Core Physicochemical Properties and Structural
Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of all
subsequent experimental design. 5-Methoxy-2-(methylthio)-1,3-benzoxazole is an aromatic
heterocyclic compound featuring a benzene ring fused to an oxazole ring. The key substituents
that dictate its chemical behavior are a methoxy group (-OCH?s) at the 5-position and a
methylthio group (-SCHs) at the 2-position.

The molecular weight and formula are foundational data points for any chemical analysis,
particularly for mass spectrometry and reaction stoichiometry calculations.
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Property Value Source
Molecular Weight 195.24 g/mol [31141[5]
Molecular Formula CoHsNO:2S [3B1141[5]

5-Methoxy-2-(methylthio)-1,3-
IUPAC Name N/A
benzoxazole

Core Scaffold Benzoxazole [11[2][6]

The methoxy group acts as an electron-donating group, influencing the electron density of the
aromatic system, which can affect its reactivity in electrophilic substitution reactions and its
interaction with biological targets. The methylthio group at the 2-position is a key functional
handle, introduced from a thiol precursor, and its presence is critical to the molecule's identity
and potential reactivity.

Proposed Synthesis Methodology

While various methods exist for the synthesis of the core benzoxazole ring system, a highly
efficient and logical pathway for this specific molecule involves the S-alkylation of a readily
available precursor.[1][7] The most field-proven approach is the methylation of 5-Methoxy-1,3-
benzoxazole-2-thiol. This precursor is commercially available from several suppliers, making
this a practical and reproducible method.[8][9][10]

The causality behind this choice is simple: S-alkylation of a thiol is a high-yielding, robust
reaction (Williamson ether synthesis analogue for sulfur) that proceeds under mild conditions,
minimizing the risk of side reactions on the sensitive benzoxazole core.

Experimental Protocol: S-methylation of 5-Methoxy-1,3-
benzoxazole-2-thiol

o Reagent Preparation: To a solution of 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in a polar
aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone, add a suitable base (1.1-
1.5 eq). Potassium carbonate (K2COs3) is a cost-effective and moderately strong base
suitable for this purpose; alternatively, a stronger base like sodium hydride (NaH) can be
used for faster reaction times if anhydrous conditions are maintained.
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Deprotonation: Stir the mixture at room temperature for 20-30 minutes. The base will
deprotonate the thiol group (-SH) to form a more nucleophilic thiolate anion (-S-).

Alkylation: Cool the reaction mixture in an ice bath (0 °C). Add a methylating agent, such as
methyl iodide (CHsl) or dimethyl sulfate ((CH3)2S0a4) (1.1 eq), dropwise to control any
potential exotherm.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours.
The progress is monitored by Thin-Layer Chromatography (TLC) by observing the
consumption of the starting material and the appearance of a new, less polar product spot.

Work-up and Isolation: Upon completion, quench the reaction by pouring it into cold water.
The agueous mixture is then extracted three times with an organic solvent like ethyl acetate.
The combined organic layers are washed with brine to remove residual DMF and salts, dried
over anhydrous sodium sulfate (Na2S0a), filtered, and concentrated under reduced pressure.

Purification: The resulting crude product is purified by column chromatography on silica gel
using a hexane/ethyl acetate gradient to yield the pure 5-Methoxy-2-(methylthio)-1,3-
benzoxazole.
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Reaction & Work-up

S-methylation Reaction
(Deprotonation -> Alkylation)

Aqueous Work-up
(Quench, Extract, Wash, Dry)

Final Rroduct

(Column Chromatographa

Pure 5-Methoxy-2-(methylthio)-
1,3-benzoxazole

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 5-Methoxy-2-(methylthio)-1,3-benzoxazole.

Analytical Characterization Workflow
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Structural confirmation and purity assessment are non-negotiable for any chemical entity
intended for research or development. A multi-technique approach ensures a self-validating
system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic
molecules.[11][12] Both *H and 3C NMR spectra would be required.

e 1H NMR: This spectrum will confirm the presence of all proton-containing groups and their
connectivity. Key expected signals include a singlet for the methoxy protons (-OCHs), a
singlet for the methylthio protons (-SCHs), and distinct signals in the aromatic region
corresponding to the three protons on the benzene ring.

e 13C NMR: This provides information on the carbon skeleton of the molecule, confirming the
total number of unique carbon atoms.

Predicted Spectral Data 'H NMR (ppm) 3C NMR (ppm)
-SCHs ~2.5 - 2.7 (singlet, 3H) ~12-18

-OCHs ~3.8 - 4.0 (singlet, 3H) ~55 - 60
Aromatic C-H ~6.8 - 7.5 (multiplets, 3H) ~100 - 150

Aromatic/Heterocyclic
N/A ~110- 170
Quaternary C

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.[13] Under
standard electron ionization (EI-MS), the spectrum should show a prominent molecular ion
peak (M*) at an m/z (mass-to-charge ratio) of approximately 195, corresponding to the
molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the
elemental composition (CoHaNO2S).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. Key expected
vibrational bands include:

e ~1600-1620 cm~1: C=N stretching of the oxazole ring.
e ~1200-1250 cm~t: Asymmetric C-O-C stretching of the aryl ether.
e ~1020-1075 cm~1: Symmetric C-O-C stretching.

e ~2900-3000 cm~1: C-H stretching from the methyl and aromatic groups.

L Purified Compound Sample _j
S

\

Structural Elucidation
NMR Spectroscopy Mass Spectrometry
(t, =6 (ESRle, IRV ConfilrlfnsS ?L?:é;ic;snc;pyrou s
Confirms atom connectivity Confirms Molecular Weight group

Purity & Final Verification

: [ HPLC Analysis I
Determines purity (%D

Characterized Compound
(Structure & Purity Confirmed)

Click to download full resolution via product page

Caption: A logical workflow for the analytical characterization of the synthesized compound.
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Biological Context and Potential Applications

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to
its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives
have been reported to exhibit properties including antimicrobial, anticancer, anti-inflammatory,
and antiviral effects.[6][7]

Specifically, 2-substituted benzoxazoles have been identified as a promising class of 5-HTs
receptor antagonists.[14] These receptors are implicated in conditions such as chemotherapy-
induced nausea and irritable bowel syndrome with diarrhea (IBS-D). The structural features of
5-Methoxy-2-(methylthio)-1,3-benzoxazole make it an interesting candidate for screening in
such programs. The methylthio group can also be further modified, for instance, through
oxidation to sulfoxide or sulfone, to modulate properties like solubility and cell permeability, a
common strategy in drug optimization.

Therefore, this compound serves two primary roles for researchers:

e A Screening Compound: It can be directly tested in high-throughput screening assays for
various biological targets.

o A Versatile Intermediate: It acts as a valuable building block for the synthesis of more
complex molecules in drug discovery campaigns.[15]

Conclusion

5-Methoxy-2-(methylthio)-1,3-benzoxazole is a well-defined chemical entity with a molecular
weight of 195.24 g/mol . Its synthesis is readily achievable through standard, reliable chemical
transformations. The analytical framework presented here provides a robust pathway for its
complete characterization, ensuring the scientific integrity of any downstream research. Given
the established biological importance of the benzoxazole scaffold, this compound represents a
valuable tool for professionals in chemical biology and drug discovery, holding potential for the
development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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